Ethyl 4-chloro-3-fluoropyridine-2-acetate
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Overview
Description
Ethyl 4-chloro-3-fluoropyridine-2-acetate is a chemical compound with the molecular formula C8H7ClFNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and fluorine atoms in the pyridine ring makes this compound particularly interesting due to the unique properties imparted by these halogens.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-3-fluoropyridine-2-acetate typically involves the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with ethyl acetate. This reaction can be facilitated by using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3-fluoropyridine-2-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3) in solvents like ethanol or water.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 4-chloro-3-fluoropyridine-2-acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3-fluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of halogens in the pyridine ring can enhance its binding affinity to certain enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways .
Comparison with Similar Compounds
4-chloro-3-fluoropyridine: Lacks the ethyl acetate group but shares similar reactivity.
Ethyl 2-chloro-4-fluoropyridine-3-acetate: A positional isomer with different substitution patterns.
3,4-difluoropyridine: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness: Ethyl 4-chloro-3-fluoropyridine-2-acetate is unique due to the combination of chlorine and fluorine atoms in the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C9H9ClFNO2 |
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Molecular Weight |
217.62 g/mol |
IUPAC Name |
ethyl 2-(4-chloro-3-fluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C9H9ClFNO2/c1-2-14-8(13)5-7-9(11)6(10)3-4-12-7/h3-4H,2,5H2,1H3 |
InChI Key |
CKGZMWKEZPOLHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1F)Cl |
Origin of Product |
United States |
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